molecular formula C9H13N3 B1604085 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine CAS No. 886366-73-0

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

Cat. No.: B1604085
CAS No.: 886366-73-0
M. Wt: 163.22 g/mol
InChI Key: PARDOACEHOFKBI-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine is a heterocyclic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of nitrodiarylamine intermediates followed by cyclocondensation. For example, the synthesis can start with the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol-water mixture .

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound. Continuous flow synthesis involves the use of microreactors and automated systems to control reaction conditions precisely, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Clonazepam: Used primarily as an anticonvulsant.

    Oxazepam: Commonly prescribed for anxiety and insomnia.

Uniqueness

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine is unique due to its specific structure, which allows for distinct pharmacological effects compared to other benzodiazepines.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARDOACEHOFKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649680
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-73-0
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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